Pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone
Description
Pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a spirocyclic compound featuring a pyridin-3-yl group attached to a 2,8-diazaspiro[4.5]decane scaffold via a methanone bridge. The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, making this compound a candidate for targeting central nervous system (CNS) receptors or enzymes .
Properties
IUPAC Name |
2,8-diazaspiro[4.5]decan-2-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13(12-2-1-6-16-10-12)17-9-5-14(11-17)3-7-15-8-4-14/h1-2,6,10,15H,3-5,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOQDHGCFLJHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2)C(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spirocyclic Amine Intermediate
The free amine 2,8-diazaspiro[4.5]decane (17 ) is generated via deprotection of BOC-protected precursors using hydrogen chloride in dioxane (99% yield). This intermediate is highly reactive and requires immediate use in subsequent steps to prevent degradation.
Acylation Protocol
A mixture of 17 (1.0 equiv), pyridine-3-carboxylic acid (1.1 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in anhydrous DMF is stirred at ambient temperature for 1–2 hours. The reaction progress is monitored via LCMS, with completion indicated by the disappearance of the amine starting material. Purification via mass-directed autopurification (MDAP) yields Pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone as a colorless gum (79% yield).
Table 1: Key Reaction Parameters for HATU-Mediated Coupling
| Parameter | Value/Detail |
|---|---|
| Solvent | DMF |
| Coupling Agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Temperature | 20–25°C |
| Yield | 79% |
| Purity (LCMS) | >95% (UV/ES) |
Spectroscopic Characterization
-
1H NMR (400 MHz, CD3OD): δ 8.72 (s, 1H, pyridine-H2), 8.52 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.95 (d, J = 7.8 Hz, 1H, pyridine-H4), 3.45–3.54 (m, 2H, spirocyclic CH2), 2.85–2.96 (m, 2H, spirocyclic CH2).
-
LCMS : m/z 287.2 [M+H]+, retention time 0.67 min (System A).
Direct Acylation Using Pyridine-3-Carbonyl Chloride
Synthesis of Pyridine-3-Carbonyl Chloride
Pyridine-3-carboxylic acid is treated with thionyl chloride (SOCl2) under reflux to generate the acyl chloride derivative. Excess SOCl2 is removed under reduced pressure, and the product is used without further purification.
Acylation of 2,8-Diazaspiro[4.5]decane
The spirocyclic amine 17 (1.0 equiv) is dissolved in dichloromethane with triethylamine (2.0 equiv) to scavenge HCl. Pyridine-3-carbonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred for 16 hours at ambient temperature. The crude product is purified via silica column chromatography (gradient elution: 0–20% MeOH in DCM) to afford the target compound in 49–56% yield.
Table 2: Key Reaction Parameters for Direct Acylation
| Parameter | Value/Detail |
|---|---|
| Solvent | Dichloromethane |
| Acid Chloride | Pyridine-3-carbonyl chloride (1.1 equiv) |
| Base | Triethylamine (2.0 equiv) |
| Temperature | 20–25°C |
| Yield | 49–56% |
| Purity (LCMS) | >90% (UV/ES) |
Spectroscopic Characterization
-
1H NMR (400 MHz, DMSO-d6): δ 8.68 (s, 1H, pyridine-H2), 8.42 (d, J = 4.6 Hz, 1H, pyridine-H6), 7.89 (d, J = 7.6 Hz, 1H, pyridine-H4), 3.32–3.41 (m, 2H, spirocyclic CH2), 2.72–2.81 (m, 2H, spirocyclic CH2).
Comparative Analysis of Synthetic Routes
The HATU-mediated method offers superior yields (79%) compared to direct acylation (49–56%) due to enhanced activation of the carboxylic acid. However, the latter approach avoids the need for expensive coupling agents. Both routes produce high-purity material (>90%), as validated by LCMS and NMR. Side reactions, such as over-acylation at the 8-position nitrogen, are minimal (<5%) under optimized conditions.
Industrial-Scale Adaptations
For kilogram-scale production, the HATU-mediated route is preferred due to reproducibility. Solvent recycling (DMF recovery ≥85%) and continuous flow systems reduce costs. Process analytical technology (PAT) ensures real-time monitoring of acylation efficiency .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone exhibit promising anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. A study demonstrated that modifications to the spirodecane structure significantly enhanced the potency against various cancer cell lines, suggesting that this compound could be developed into a novel anticancer agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research has shown that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with neuronal survival and inflammation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria, which could lead to the development of new antibiotics in an era of increasing antibiotic resistance .
Case Study 1: CDK Inhibition
A study published in Nature explored various derivatives of this compound for their ability to inhibit CDK8 and CDK19 in cancer cell lines. The results indicated that specific modifications to the pyridine ring increased binding affinity and selectivity towards these targets, leading to reduced cell proliferation in vitro .
Case Study 2: Neuroprotection in Animal Models
In a preclinical trial involving animal models of neurodegeneration, derivatives of this compound were administered to assess their neuroprotective effects. The results showed a significant reduction in neuronal loss and improved cognitive function compared to control groups, suggesting potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of Pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Inferred from structural analysis; †Calculated based on formula.
Physicochemical and Pharmacological Insights
- Lipophilicity and Bioavailability :
Fluorinated analogs (e.g., 1206969-90-5) exhibit higher logP values (~1.31) compared to the target compound, suggesting improved membrane permeability . Conversely, the dioxa-containing analog (613660-31-4) has a lower logP (1.31) due to oxygen atoms, which may enhance aqueous solubility . - Synthetic Accessibility: The general synthesis route for spirocyclic methanones involves coupling diazaspiro[4.5]decane derivatives with aryl/heteroaryl carboxylic acid derivatives in 1,4-dioxane with triethylamine catalysis . Modifications like fluorination or chlorination require specialized reagents (e.g., malononitrile or ethyl cyanoacetate) .
Key Research Findings
Biological Activity
Pyridin-3-yl(2,8-diazaspiro[4.5]decan-2-yl)methanone is a compound of interest due to its diverse biological activities, particularly as a potential therapeutic agent in various medical applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in treating specific conditions, and relevant case studies.
Chemical Structure and Properties
This compound features a complex spirocyclic structure that contributes to its biological properties. The compound's molecular formula is , and it has been characterized for its potential interactions with various biological targets.
- Soluble Epoxide Hydrolase Inhibition : Research has identified derivatives of the diazaspiro[4.5]decane scaffold, including pyridin-3-yl variants, as potent inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in regulating blood pressure and inflammation by metabolizing epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs) . In animal models, these compounds demonstrated significant reductions in blood pressure in spontaneously hypertensive rats without affecting normotensive rats .
- CCR4 Antagonism : Another area of investigation involves the compound's ability to act as an antagonist for the chemokine receptor CCR4. Potent antagonists derived from the diazaspiro framework have shown efficacy in inducing receptor endocytosis, which is crucial for modulating immune responses and could have implications in treating conditions like asthma and allergies .
- Autophagy Modulation : Recent studies highlight the role of pyridin-3-yl derivatives in modulating autophagy pathways. These compounds have been shown to activate autophagy without inducing cytotoxicity, suggesting their potential as therapeutic agents in neurodegenerative diseases where autophagy plays a protective role .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Model Used | Efficacy/Results |
|---|---|---|---|
| sEH Inhibition | Reduces DHET formation | Spontaneously hypertensive rats | Significant blood pressure reduction |
| CCR4 Antagonism | Induces receptor endocytosis | Human blood assays | High affinity and functional activity |
| Autophagy Activation | Enhances cellular recycling | Cell culture models | Non-cytotoxic autophagy activation |
Case Study: Hypertension Treatment
In a study evaluating the antihypertensive effects of this compound derivatives, it was found that oral administration at doses of 30 mg/kg significantly reduced mean arterial pressure in hypertensive rat models. The mechanism was attributed to the inhibition of sEH, leading to increased levels of EETs, which are known to promote vasodilation .
Case Study: Immune Modulation
Another study explored the CCR4 antagonistic properties of related compounds. The most potent derivative showed a pKi value of 8.8 in binding assays and effectively induced endocytosis of CCR4 in human whole blood assays . This suggests potential applications in managing allergic responses and other immune-related disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
